molecular formula C5H8Br2O2 B14586647 1,3-Dioxepane, 5,6-dibromo-, trans- CAS No. 61253-90-5

1,3-Dioxepane, 5,6-dibromo-, trans-

Cat. No.: B14586647
CAS No.: 61253-90-5
M. Wt: 259.92 g/mol
InChI Key: OMZULIAXFBVADQ-RFZPGFLSSA-N
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Description

1,3-Dioxepane, 5,6-dibromo-, trans- is a chemical compound with the molecular formula C5H8Br2O2. This compound features a seven-membered ring containing two oxygen atoms and two bromine atoms attached at the 5th and 6th positions in a trans configuration . The presence of bromine atoms makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxepane, 5,6-dibromo-, trans- can be synthesized through the dibromination of 1,3-dioxepane. The reaction typically involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The reaction conditions are generally mild, and the process yields the trans-isomer due to the stereospecific nature of the dibromination reaction.

Industrial Production Methods

Industrial production of 1,3-Dioxepane, 5,6-dibromo-, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired trans-isomer.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepane, 5,6-dibromo-, trans- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form 1,3-dioxepane derivatives with fewer bromine atoms.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 1,3-dioxepane derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of partially or fully de-brominated 1,3-dioxepane derivatives.

    Oxidation: Formation of more oxidized 1,3-dioxepane derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1,3-Dioxepane, 5,6-dibromo-, trans- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxepane, 5,6-dibromo-, trans- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s unique structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioxepane: Another isomer of dioxepane with different reactivity and stability.

    1,4-Dioxepane: An isomer with distinct chemical properties and applications.

    1,3-Dioxepane: The parent compound without bromine atoms, used in different synthetic applications.

Uniqueness

1,3-Dioxepane, 5,6-dibromo-, trans- is unique due to the presence of bromine atoms in a trans configuration, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

CAS No.

61253-90-5

Molecular Formula

C5H8Br2O2

Molecular Weight

259.92 g/mol

IUPAC Name

(5R,6R)-5,6-dibromo-1,3-dioxepane

InChI

InChI=1S/C5H8Br2O2/c6-4-1-8-3-9-2-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

OMZULIAXFBVADQ-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H](COCO1)Br)Br

Canonical SMILES

C1C(C(COCO1)Br)Br

Origin of Product

United States

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